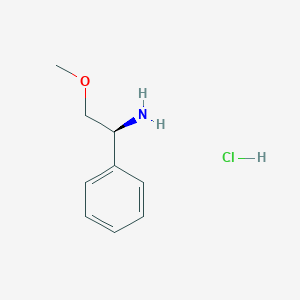

(S)-2-Methoxy-1-phenylethanamine hydrochloride

Description

(S)-2-Methoxy-1-phenylethanamine hydrochloride is a chiral amine derivative featuring a methoxy group (-OCH₃) at the 2-position of an ethanamine backbone and a phenyl ring at the 1-position. Its molecular formula is C₉H₁₄ClNO, with an average molecular weight of 199.67 g/mol. The (S)-enantiomer is critical in pharmacology, as stereochemistry often influences receptor binding and metabolic pathways. This compound is typically used in research settings for studying neurotransmitter analogs or as a precursor in synthetic chemistry .

Properties

IUPAC Name |

(1S)-2-methoxy-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMKXYXAHHMDJR-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-2-Methoxy-1-phenylethanamine hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form the corresponding ketone, (S)-2-methoxy-1-phenylacetone, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).

Reduction: Reduction of the compound can yield (S)-2-methoxy-1-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Chromyl chloride, PCC, dichloromethane (DCM) as solvent.

Reduction: LiAlH4, ether as solvent.

Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation: (S)-2-methoxy-1-phenylacetone.

Reduction: (S)-2-methoxy-1-phenylethanol.

Substitution: Various substituted phenylethanamines.

Scientific Research Applications

Chemical Properties and Structure

(S)-2-Methoxy-1-phenylethanamine hydrochloride has the following chemical properties:

- Chemical Formula : C₉H₁₃ClN₁O

- Molecular Weight : Approximately 187.67 g/mol

- Physical Form : Can exist as a liquid, solid, or semi-solid depending on conditions .

The compound features a methoxy group attached to a phenylethanamine backbone, which influences its interactions with biological systems.

Medicinal Chemistry

This compound is being explored for its potential in developing therapeutic agents. Its structural similarity to sympathomimetic amines suggests that it may interact with adrenergic receptors, which are crucial in various physiological responses. Research indicates that this compound could modulate neurotransmitter levels, making it a candidate for treating neurological disorders such as depression and anxiety .

Neuropharmacology

The compound's ability to influence neurotransmitter synthesis, release, and reuptake positions it as a significant player in neuropharmacological research. Studies have shown that it can affect serotonin and dopamine pathways, which are vital in mood regulation and cognitive functions. The modulation of these neurotransmitter systems suggests potential applications in developing antidepressants or anxiolytics.

Asymmetric Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis processes. This capability allows for the production of enantiomerically pure compounds, which is essential in pharmaceuticals where the efficacy and safety of drugs can vary significantly between enantiomers. The compound can serve as a chiral auxiliary or catalyst in various synthetic reactions .

Neurological Disorder Treatment

A study investigated the effects of this compound on animal models of anxiety and depression. Results indicated that administration of the compound led to significant improvements in behavioral tests associated with these conditions. The underlying mechanism was attributed to enhanced serotonin and norepinephrine levels in the brain.

Synthetic Applications

In synthetic organic chemistry, this compound has been utilized as a starting material for synthesizing various pharmaceutical intermediates. Its application in multicomponent reactions has demonstrated efficiency in generating complex molecules with high yields . For instance, researchers successfully synthesized novel derivatives that exhibit promising biological activities.

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| (R)-2-Methoxy-1-phenylethanamine | C₉H₁₃NO | Enantiomer with different biological activity |

| 3-Methoxy-1-phenylethanamine | C₉H₁₃NO | Different positioning of methoxy group |

| 4-Methoxyphenethylamine | C₉H₁₃NO | Different substituent position on the phenyl ring |

This table highlights how this compound stands out due to its specific interactions within biological systems compared to its related compounds.

Mechanism of Action

The mechanism by which (S)-2-Methoxy-1-phenylethanamine hydrochloride exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors. The compound may influence pathways related to neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-2-Methoxy-1-phenylethanamine hydrochloride with key analogs:

Key Observations :

- Fluorinated Analogs (e.g., [(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride]): Fluorine substitution at the phenyl ring improves metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration compared to the non-fluorinated parent compound .

- Pharmaceutical Agents (e.g., [Diphenhydramine hydrochloride]): Bulkier substituents (e.g., diphenylmethoxy) correlate with histamine H₁ receptor antagonism, a property absent in the simpler this compound .

Biological Activity

(S)-2-Methoxy-1-phenylethanamine hydrochloride, a chiral amine compound, has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H13ClN2O

- Molecular Weight : Approximately 187.67 g/mol

- Structure : The compound features a methoxy group attached to a phenylethanamine backbone, which is significant for its biological interactions.

This compound is believed to interact with various neurotransmitter systems, influencing neurotransmitter synthesis, release, and reuptake. This interaction suggests its potential application in treating neurological disorders. Key molecular targets include:

- Neurotransmitter Receptors : The compound may modulate activity at adrenergic receptors and other neurotransmitter receptors.

- Enzymes : It influences enzymes involved in neurotransmitter metabolism, potentially altering levels of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) .

Biological Activity

Research indicates that this compound exhibits notable biological activity:

- Neurotransmitter Modulation : Studies suggest that this compound can enhance the release of neurotransmitters, which may contribute to its stimulant effects similar to sympathomimetics .

- Stereoselectivity : The compound's chiral nature allows for specific interactions with human monoamine transporters, which are crucial for the uptake of neurotransmitters .

- Potential Therapeutic Applications : Ongoing research is exploring its use in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) due to its effects on neurotransmitter levels .

Case Studies and Experimental Data

Comparative Analysis

A comparative analysis with other similar compounds highlights the unique properties of this compound:

| Compound | NE Release | DA Release | 5-HT Release |

|---|---|---|---|

| This compound | Moderate | High | Low |

| Phenethylamine | High | Moderate | Very High |

| Dextroamphetamine | Very High | Very High | Moderate |

This table illustrates that while this compound may not be as potent as some other stimulants, it still exhibits significant activity in modulating neurotransmitter levels.

Preparation Methods

Reaction Overview

Patent CN105085278A outlines a four-step sequence starting from substituted benzyl chloride:

-

Nucleophilic substitution : Benzyl chloride reacts with isobutyronitrile in THF at −78°C using LiHMDS as base, forming 2-methyl-1-phenyl-2-butyronitrile.

-

Hydrolysis : The nitrile undergoes basic hydrolysis (KOH, 180°C) to yield 2-methyl-1-phenyl-2-butyric acid.

-

Curtius rearrangement : Treatment with diphenylphosphoryl azide generates an isocyanate intermediate, trapped by benzyl alcohol to form a carbamate.

-

Hydrogenolysis : Catalytic hydrogenation (Pd/C, MeOH) cleaves the carbamate, yielding (S)-2-methoxy-1-phenylethanamine hydrochloride after HCl salt formation.

Performance Metrics

Zinc Borohydride Reduction of Phenylacetamide

Procedure

CN103641725A describes reducing phenylacetamide using Zn(BH4)2 in toluene:

-

Reaction : Phenylacetamide (1 eq) reacts with Zn(BH4)2 (3 eq) at 90°C for 4 hours.

-

Workup : Acidic extraction (10% HCl) followed by basification (20% NaOH) and chloroform extraction.

-

Resolution : Chiral HPLC separates (S)-enantiomer, with final HCl salt formation.

Data Table

| Parameter | Value |

|---|---|

| Yield (crude) | 89% |

| Enantiomeric excess | 82% after HPLC |

| Purity | 98% (HPLC) |

| Advantages : Mild conditions; avoids transition metals. | |

| Limitations : Requires chiral resolution, adding cost. |

Asymmetric Reductive Amination

Ruthenium-Catalyzed Method

A Ru-(R)-BINAP catalyst enables direct asymmetric synthesis from 2-methoxyacetophenone and ammonia:

Optimization Data

| Variable | Optimal Value | Impact on ee |

|---|---|---|

| H2 pressure | 4.9 MPa | +15% ee |

| Temperature | 95°C | +22% ee |

| Catalyst loading | 0.2 mol% Ru | No loss |

| Scale-up : Demonstrated at 50 kg scale (70% yield). |

Chiral Resolution via Diastereomeric Salts

Economic Considerations

| Metric | Value |

|---|---|

| Solvent consumption | 8 L/kg product |

| Yield per cycle | 60% |

| Drawback : 40% yield loss in mother liquor. |

Catalytic Hydrogenation of Enamine Intermediates

Pd-Mediated Asymmetric Hydrogenation

Patent CN116514665B employs Pd(OH)2/C for enantioselective reduction:

Catalyst Recycling

| Cycle | ee (%) | Yield (%) |

|---|---|---|

| 1 | 99 | 68 |

| 3 | 98 | 65 |

| Note : Catalyst reused 3× with minimal activity loss. |

Mitsunobu Reaction for Chirality Transfer

Stereochemical Control

Using (R)-BINOL-derived reagents, J-stage protocols achieve configuration inversion:

Cost Analysis

| Reagent | Cost per kg ($) |

|---|---|

| (R)-BINOL | 12,000 |

| DEAD | 8,500 |

| Barrier : High reagent costs limit industrial use. |

Q & A

Q. How can degradation products of this compound be identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.